

Rogaratinib's Kinase Selectivity: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Rogaratinib

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For researchers and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of **Rogaratinib**'s inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) versus other kinases, supported by experimental data and detailed protocols.

Rogaratinib (BAY 1163877) is a potent, orally available, and selective pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] Deregulated FGFR signaling is a known driver in various cancers, making it a promising therapeutic target.[4][5] **Rogaratinib** has demonstrated broad antitumor activity in preclinical cancer models where FGFR is overexpressed and is currently under investigation in multiple clinical trials.[4][6][7][8][9]

Comparative Kinase Inhibition Profile

To ascertain the selectivity of **Rogaratinib**, its inhibitory activity was assessed against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values, demonstrating a clear preference for the FGFR family.

Kinase Target	IC50 (nM)	Kd (nM)
FGFR1	1.8 - 11.2	1.6
FGFR2	<1	5.0
FGFR3	9.2 - 18.5	7.8
FGFR4	1.2 - 201	7.6
VEGFR3 (FLT4)	127 - 130	Not Reported
CSF1R	166	Not Reported
Tie2	1,300	Not Reported

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[10\]](#)

The data clearly indicates that **Rogaratinib** is significantly more potent against all four FGFR isoforms compared to other tested receptor tyrosine kinases such as VEGFR3, CSF1R, and Tie2.[\[4\]](#)

Further comprehensive profiling using KINOMEScan™ technology, which assesses binding to 468 kinases, confirmed **Rogaratinib**'s high selectivity. At a concentration of 100 nM, significant competition binding (>65%) was observed for only four non-mutant kinases besides the FGFR family. Even at a higher concentration of 1 µM, only 18 additional kinases showed significant binding.[\[1\]](#)[\[4\]](#)

Experimental Protocols

The determination of **Rogaratinib**'s kinase inhibition profile involves standardized biochemical assays.

Radiometric Kinase Activity Assays

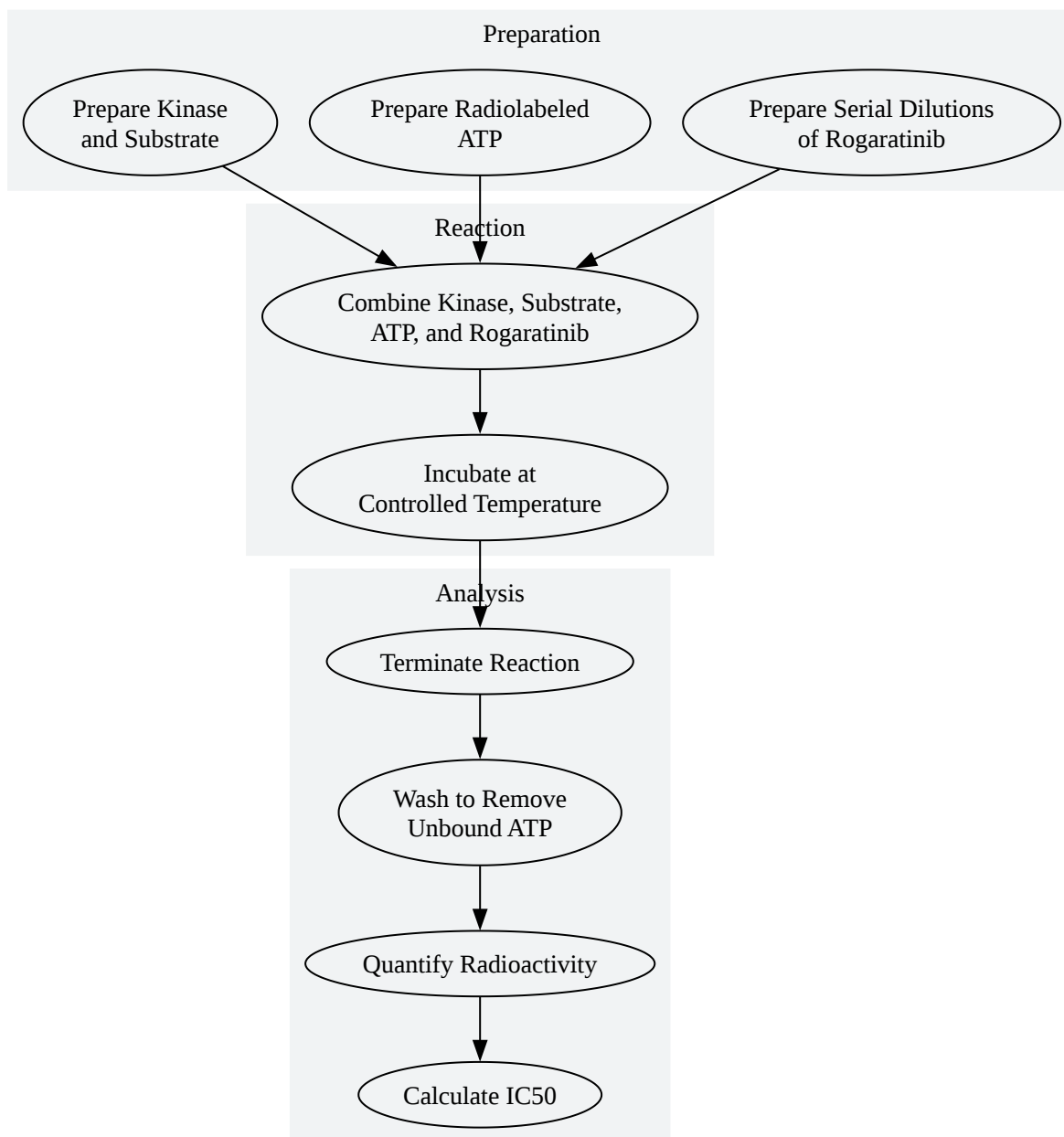
This method is employed to measure the enzymatic activity of the target kinase in the presence of the inhibitor.

Objective: To determine the IC50 values of **Rogaratinib** against FGFR1, FGFR2, FGFR3, FGFR4, and other selected kinases.

Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

General Protocol:

- **Reaction Setup:** A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and radiolabeled ATP (e.g., [γ - 32 P]ATP) in a suitable buffer.
- **Inhibitor Addition:** **Rogaratinib** is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase reaction to proceed.
- **Reaction Termination:** The reaction is stopped, typically by adding a solution that denatures the kinase or by spotting the mixture onto a filter membrane that binds the substrate.
- **Washing:** The filter membranes are washed to remove unincorporated radiolabeled ATP.
- **Detection:** The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition at each **Rogaratinib** concentration is calculated relative to the control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.



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